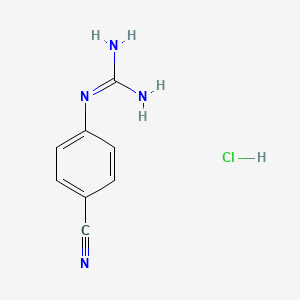
1-(4-シアノフェニル)グアニジン塩酸塩
概要
説明
1-(4-Cyanophenyl)guanidine hydrochloride is a chemical compound with the molecular formula C8H8N4.HCl. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by its high solubility in water and organic solvents like ethanol. It is a weakly basic substance and forms a stable hydrochloride salt in aqueous solutions .
科学的研究の応用
1-(4-Cyanophenyl)guanidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Cyanophenyl)guanidine hydrochloride can be synthesized through several methods:
Reaction of 1-amino-4-cyanobenzene with hydrogen chloride: This method involves the direct reaction of 1-amino-4-cyanobenzene with hydrogen chloride to produce 1-(4-cyanophenyl)guanidine hydrochloride.
Synthesis of 1-(4-cyanophenyl)guanidine followed by reaction with hydrochloric acid: In this method, 1-(4-cyanophenyl)guanidine is first synthesized and then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 1-(4-cyanophenyl)guanidine hydrochloride typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out under controlled temperatures and pressures, with careful monitoring of reactant concentrations and reaction times.
化学反応の分析
Types of Reactions
1-(4-Cyanophenyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the cyanophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
作用機序
The mechanism of action of 1-(4-cyanophenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Cyanophenyl)guanidine hydrochloride can be compared with other guanidine derivatives, such as:
1-(4-Cyanophenyl)guanidine: The base form of the compound without the hydrochloride salt.
N-(4-Cyanophenyl)guanidine: A similar compound with a different substitution pattern.
4-Cyanophenylguanidine: Another derivative with slight structural variations.
Uniqueness
1-(4-Cyanophenyl)guanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These characteristics make it valuable in various applications, from organic synthesis to potential therapeutic uses.
特性
IUPAC Name |
2-(4-cyanophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUYXKASQONDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670456 | |
| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373690-68-7 | |
| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(4-Cyanophenyl)guanidine hydrochloride in Rilpivirine synthesis?
A1: 1-(4-Cyanophenyl)guanidine hydrochloride serves as a crucial intermediate in a novel two-step synthesis of Rilpivirine intermediate, 4-[(4-chloro-2-pyrimidinyl) amino]benzonitrile hydrochloride []. This method, as described in the research, first involves reacting 4-cyanoaniline hydrochloride with aqueous cyanamide in diglyme to produce 1-(4-Cyanophenyl)guanidine hydrochloride. This compound then reacts with ethyl 3-oxopropanoate (generated in situ) to form the key pyrimidine intermediate. Finally, chlorination of this intermediate yields the target Rilpivirine intermediate. This synthetic route offers a cost-effective and efficient way to produce Rilpivirine on a large scale.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















